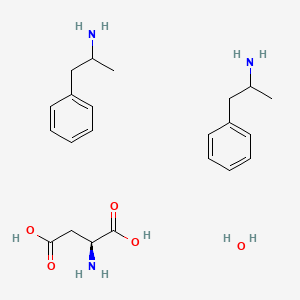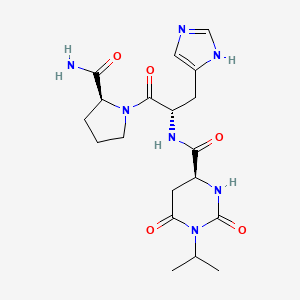
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group. The hydrate form indicates the presence of water molecules in its crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyldimethylsilyl chloride, coupling agents like N,N’-dicyclohexylcarbodiimide, and deprotecting agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-alanyl-,(S)-, hydrate
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-,(S)-, hydrate
Uniqueness
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is unique due to its specific combination of functional groups and its hydrate form
Propriétés
Numéro CAS |
128056-04-2 |
|---|---|
Formule moléculaire |
C19H27N7O5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-10(2)26-15(27)7-12(24-19(26)31)17(29)23-13(6-11-8-21-9-22-11)18(30)25-5-3-4-14(25)16(20)28/h8-10,12-14H,3-7H2,1-2H3,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
Clé InChI |
YXVMKWIPGWYTDG-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canonique |
CC(C)N1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


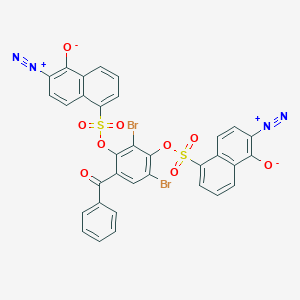
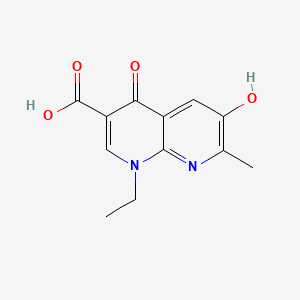
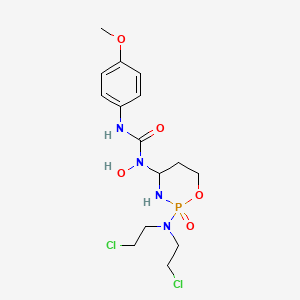
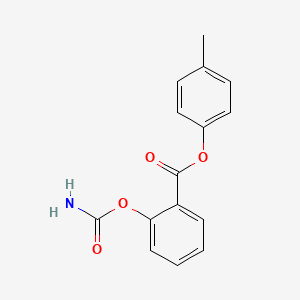


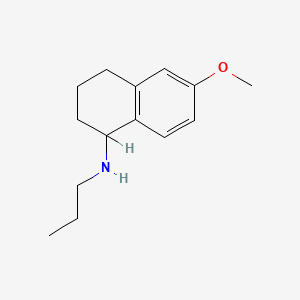
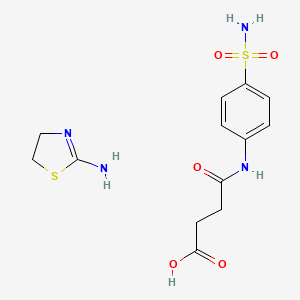
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)


